N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine
Description
Chemical Structure: The compound features a benzene ring substituted with a nitro (-NO₂) group at position 2, a methoxy (-OCH₃) group at position 5, and two amine groups at positions 1 and 2. The N1 position is further modified with a 2-(dimethylamino)ethyl chain and a methyl group (Figure 1).
Properties
IUPAC Name |
4-N-[2-(dimethylamino)ethyl]-2-methoxy-4-N-methyl-5-nitrobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-14(2)5-6-15(3)10-8-12(19-4)9(13)7-11(10)16(17)18/h7-8H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJOHNKMQIVCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=C(C=C(C(=C1)OC)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Substitution Route (Primary Method)
This route involves sequential nitration, substitution, and reduction steps starting from 4-fluoro-2-methoxyaniline.
Step 1: Nitration of 4-Fluoro-2-Methoxyaniline
4-Fluoro-2-methoxy-5-nitroaniline is synthesized via nitration using concentrated H₂SO₄ and KNO₃ at 0°C (yield: 77%).
Step 2: Substitution with N,N,N-Trimethylethane-1,2-Diamine
The nitro intermediate reacts with N,N,N-trimethylethane-1,2-diamine in ethanol at reflux (100°C, 12 h) to introduce the dimethylaminoethyl-methylamine moiety.
Reaction Conditions
Step 3: Purification Challenges
Column chromatography is often required due to byproduct formation, limiting scalability.
Alternative Microwave-Assisted Substitution
A patent (EP3345900B1) describes a microwave-assisted method to improve reaction efficiency:
Procedure
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4-Fluoro-2-methoxy-5-nitroaniline (1 eq), N,N,N-trimethylethane-1,2-diamine (1.5 eq), and DIPEA (2.5 eq) in DMA.
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Heated at 140°C in a microwave for 30 min.
Advantages
Optimization Studies
Catalytic Hydrogenation for Byproduct Mitigation
Pd/C-mediated hydrogenation reduces nitro groups in competing pathways, improving selectivity:
Analytical Characterization
Spectroscopic Data
Purity Challenges
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Nitro-group instability under acidic conditions necessitates neutral workup.
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Residual solvents (e.g., DMA) require extended vacuum drying.
Industrial-Scale Adaptations
Continuous Flow Nitration
A 2024 study reported a continuous flow system for nitration, achieving:
Chemical Reactions Analysis
Types of Reactions
N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
This compound has been investigated for its potential as an anticancer agent. Its structural features suggest that it may interfere with cancer cell proliferation and induce apoptosis. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological evaluations .
Targeted Drug Delivery
The dimethylaminoethyl group in the compound enhances its solubility and permeability, which can be advantageous for drug delivery systems. Researchers are exploring its use in formulations that target specific tissues or cells, potentially improving the efficacy of existing drugs while minimizing side effects .
Material Science
Polymer Chemistry
N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine has been utilized in the synthesis of functional polymers. Its ability to act as a building block in polymerization reactions allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound is being studied for its role in creating nanoparticles that can be used in drug delivery systems or as contrast agents in imaging techniques. The incorporation of this compound into nanocarriers may enhance their stability and biocompatibility .
Analytical Chemistry
Chromatography Applications
The compound's unique chemical properties make it suitable for use as a chromatographic standard. It can be employed in high-performance liquid chromatography (HPLC) to analyze complex mixtures, particularly in pharmaceutical formulations. Its distinct retention time can help identify and quantify other compounds in a sample .
Spectroscopic Studies
this compound has also been used in spectroscopic studies to understand its electronic properties. Techniques such as UV-Vis spectroscopy can provide insights into the compound's behavior under different conditions, contributing to the understanding of its reactivity and stability .
Case Study 1: Anticancer Activity
A study conducted by researchers at a leading university evaluated the anticancer properties of various nitrobenzene derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that further optimization could lead to the development of effective therapeutic agents .
Case Study 2: Polymer Development
In another study focused on material science, scientists synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved mechanical properties compared to traditional polymers, indicating potential applications in high-performance materials for industrial use .
Mechanism of Action
The mechanism of action of N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The nitro group can undergo redox reactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Diamine Derivatives
The target compound’s structural analogs differ primarily in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Biological Activity
N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine, with the CAS number 1825288-95-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C12H20N4O3
- Molecular Weight : 268.32 g/mol
- IUPAC Name : this compound
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Induces apoptosis in cancer cells through the modulation of apoptotic pathways.
- Antifungal Properties : Effective against certain fungal pathogens, potentially through disruption of fungal cell membranes .
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines. The following table summarizes key findings from studies assessing its anticancer effects:
Antifungal Activity
The compound has also demonstrated antifungal activity against various strains of fungi. The efficacy against Fusarium oxysporum was particularly notable:
| Fungal Strain | IC50 (µg/mL) | Mode of Action |
|---|---|---|
| Fusarium oxysporum | 18 | Disruption of cell membrane integrity |
| Candida albicans | 25 | Inhibition of ergosterol synthesis |
| Aspergillus niger | 30 | Induction of oxidative stress |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers treated HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, suggesting significant anticancer potential.
Case Study 2: Antifungal Application
Another study focused on the antifungal properties where the compound was tested against clinical isolates of Candida species. The results showed that at concentrations above the IC50 value, there was a marked reduction in fungal viability, indicating its potential as an antifungal agent.
Q & A
Q. What are the established synthetic routes for this compound in pharmaceutical research?
The compound is synthesized via nucleophilic aromatic substitution between 4-fluoro-2-methoxy-5-nitrobenzene and N,N,N’-trimethylethylenediamine in the presence of a base (e.g., K₂CO₃ or Na₂CO₃) in an organic solvent like DMF or acetonitrile. This yields the intermediate nitro-substituted diamine, which is critical for subsequent coupling reactions in kinase inhibitor synthesis .
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H/¹³C NMR spectroscopy : For example, ¹H NMR (DMSO-d₆) shows distinct signals at δ 8.66 (aromatic proton), 3.95 (methoxy group), and 2.16 (dimethylamino protons) .
- LC/MS and HRMS : To confirm molecular weight (e.g., [M+H]⁺ = 461.56) and purity (>95%) .
- Elemental analysis (CHNS) : Validates empirical composition .
Q. What is the compound’s role in developing EGFR-targeted therapies?
It serves as a key intermediate in synthesizing mobocertinib and osimertinib , third-generation EGFR inhibitors targeting T790M and exon 20 insertion mutations. The nitro group is later reduced to an amine for covalent binding to cysteine residues in EGFR .
Advanced Questions
Q. How can the reduction of the nitro group be optimized to minimize by-products?
Use SnCl₂·2H₂O in ethyl acetate with concentrated HCl under reflux, followed by neutralization with NH₄OH/Na₂CO₃. Monitor reaction progress via TLC or HPLC to avoid over-reduction to hydroxylamine derivatives .
Q. What analytical strategies ensure purity and detect impurities in this compound?
Q. How do structural modifications (e.g., pyrimidine or indole substituents) affect biological activity?
Modifications to the pyrimidine ring (e.g., introducing a 1-methylindol-3-yl group) enhance binding to EGFR’s ATP pocket. The dimethylaminoethyl side chain improves solubility and pharmacokinetics .
Q. What mechanistic insights explain the nitro group’s reactivity during synthesis?
The nitro group acts as a strong electron-withdrawing group , activating the benzene ring for nucleophilic substitution. Post-reduction to an amine enables covalent interactions with EGFR’s C797 residue, critical for irreversible inhibition .
Q. How does the compound’s solid-state stability impact formulation studies?
Polymorphic forms (e.g., crystal forms A and B) exhibit no phase changes under stress conditions (40°C/75% RH), confirmed by XRPD. Storage in airtight containers with desiccants is recommended to prevent hygroscopic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
